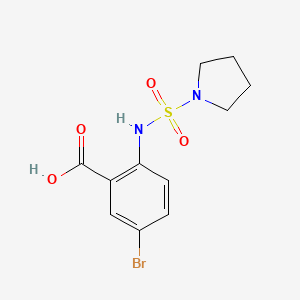![molecular formula C10H12ClN3O3 B7554582 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid involves the inhibition of certain enzymes and pathways that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid have been studied extensively. It has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid in lab experiments include its ability to inhibit the activity of COX-2 and HDACs, which are important targets for the development of anti-inflammatory and anti-cancer drugs. However, its limitations include its potential toxicity and the need for further studies to evaluate its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid. These include:
1. Further studies to evaluate its safety and efficacy in humans.
2. Development of new derivatives with improved pharmacological properties.
3. Investigation of its potential use as a diagnostic tool for certain diseases.
4. Studies to elucidate its mechanism of action and identify new targets for drug development.
5. Evaluation of its potential use in combination with other drugs for the treatment of inflammation and cancer.
Synthesemethoden
The synthesis of 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid has been achieved using different approaches. One such method involves the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with N,N'-carbonyldiimidazole (CDI) in the presence of N-methylmorpholine (NMM) to yield the desired product. Another method involves the reaction of 5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of triethylamine (TEA) to produce 2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid has been investigated for its potential applications in the field of medicine. It has been studied as a potential anti-inflammatory and anti-cancer agent due to its ability to inhibit the activity of certain enzymes and pathways that are involved in these processes. Additionally, it has been evaluated for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
IUPAC Name |
2-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-5(2)9-12-3-6(11)8(14-9)10(17)13-4-7(15)16/h3,5H,4H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXBZVKMCFYWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-isopropylpyrimidine-4-carbonyl)glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)


![[1-(4-Fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B7554522.png)
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)


![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)
![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)